{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride is a chemical compound with the molecular formula C9H10BrN3·HCl. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of {6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-bromo-8-methylimidazo[1,2-a]pyridine.
Functionalization: The bromine atom at the 6-position is substituted with a methanamine group through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms.
Chemical Synthesis: It is utilized in the synthesis of complex organic molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of {6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride can be compared with other similar compounds, such as:
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
These compounds share structural similarities but differ in their functional groups and specific applications
Eigenschaften
Molekularformel |
C9H11BrClN3 |
---|---|
Molekulargewicht |
276.56 g/mol |
IUPAC-Name |
(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10BrN3.ClH/c1-6-2-7(10)4-13-5-8(3-11)12-9(6)13;/h2,4-5H,3,11H2,1H3;1H |
InChI-Schlüssel |
GDNJYMASWARFQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN2C1=NC(=C2)CN)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.